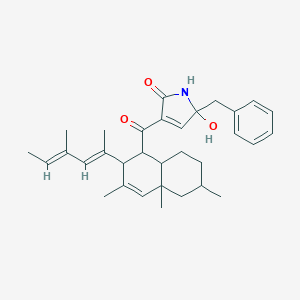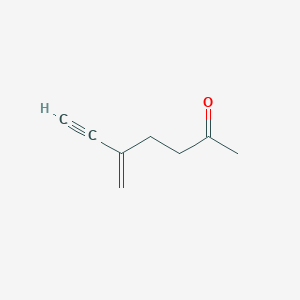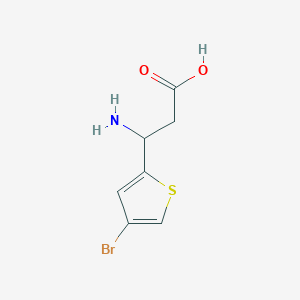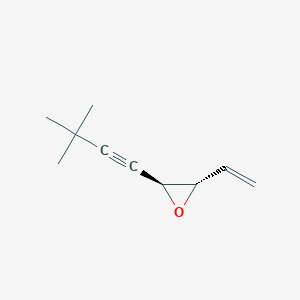
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI), commonly known as dipropyleneglycol dibenzoate (DPGDB), is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPGDB is a colorless and odorless liquid that is widely used as a plasticizer and solvent in various industries.
作用机制
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) acts as a plasticizer by reducing the glass transition temperature of PVC, which makes the material more flexible and easier to process. In organic synthesis, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) acts as a solvent and a reaction medium, facilitating the reaction between reactants. As a lubricant, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) reduces friction between metal surfaces, which increases the lifespan of metalworking tools. Additionally, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has been found to reduce engine emissions by improving the combustion efficiency of fuels.
生化和生理效应
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has low toxicity and is considered safe for use in various applications. However, studies have shown that exposure to high levels of Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) may cause skin irritation and respiratory problems. Furthermore, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has been found to have estrogenic activity, which may affect the endocrine system in humans and animals.
实验室实验的优点和局限性
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) is a versatile chemical compound that has many advantages in lab experiments. It is a non-toxic and non-flammable liquid that can be easily handled and stored. Furthermore, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has a low vapor pressure, which reduces the risk of exposure to harmful vapors. However, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has some limitations in lab experiments, such as its low solubility in water, which may affect its ability to dissolve certain compounds.
未来方向
There are many potential future directions for the study of Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI). One area of research is the development of new applications for Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI), such as its use as a fuel additive or in the production of biodegradable plastics. Additionally, further research is needed to understand the long-term effects of Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) exposure on human health and the environment. Finally, the synthesis of new compounds based on Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) may lead to the discovery of new materials with unique properties and applications.
Conclusion:
In conclusion, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) is a chemical compound that has many potential applications in various fields of science. Its unique properties make it a versatile and valuable material for use in lab experiments and industrial applications. However, further research is needed to fully understand the effects of Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) on human health and the environment, and to develop new applications for this important chemical compound.
合成方法
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) can be synthesized by the reaction of dipropylene glycol with benzoyl chloride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) as a major product with high purity.
科学研究应用
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has been extensively studied for its potential applications in various fields of science. It has been used as a plasticizer in the production of polyvinyl chloride (PVC) products, such as medical devices, toys, and food packaging. Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has also been used as a solvent in the synthesis of organic compounds and as a lubricant in the production of metalworking fluids. Furthermore, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has been studied for its potential use as a fuel additive, due to its ability to reduce engine emissions.
属性
CAS 编号 |
173032-92-3 |
|---|---|
产品名称 |
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) |
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC 名称 |
(2S,3S)-2-(3,3-dimethylbut-1-ynyl)-3-ethenyloxirane |
InChI |
InChI=1S/C10H14O/c1-5-8-9(11-8)6-7-10(2,3)4/h5,8-9H,1H2,2-4H3/t8-,9-/m0/s1 |
InChI 键 |
GYINHZXBVAZMNI-IUCAKERBSA-N |
手性 SMILES |
CC(C)(C)C#C[C@H]1[C@@H](O1)C=C |
SMILES |
CC(C)(C)C#CC1C(O1)C=C |
规范 SMILES |
CC(C)(C)C#CC1C(O1)C=C |
同义词 |
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




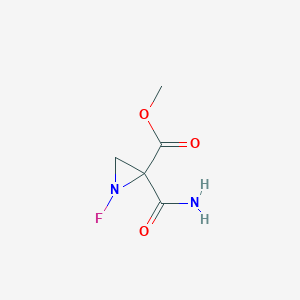

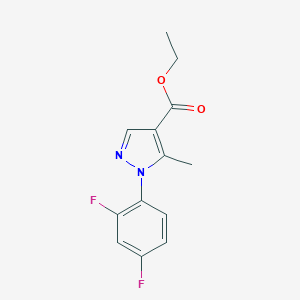
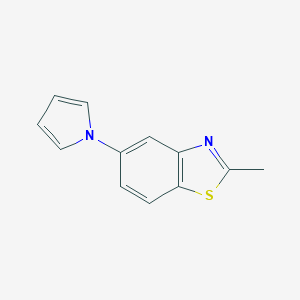
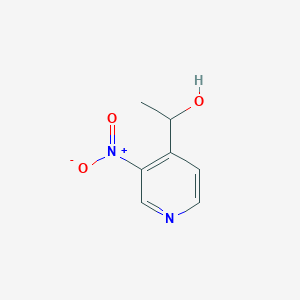
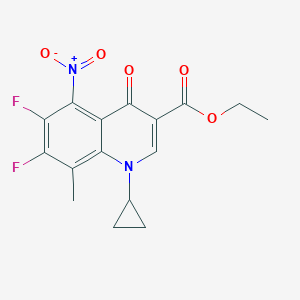
![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)
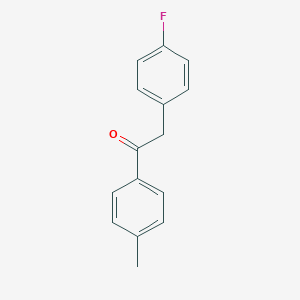
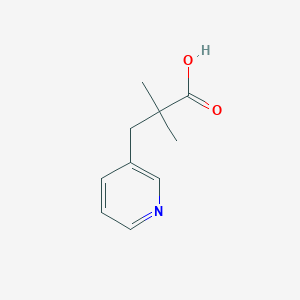
![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)
